molecular formula C16H20N2O B12656276 Ergoline-8-methanol, 6-methyl- CAS No. 57236-83-6

Ergoline-8-methanol, 6-methyl-

Cat. No.: B12656276
CAS No.: 57236-83-6
M. Wt: 256.34 g/mol
InChI Key: UFKTZIXVYHGAES-JHANDDDOSA-N
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Description

Ergoline-8-methanol, 6-methyl- is a compound belonging to the ergoline family, which is a group of alkaloids derived from the ergot fungus. These compounds are known for their complex tetracyclic structure and significant biological activity. Ergoline derivatives have been studied extensively for their pharmacological properties, particularly in the treatment of migraines and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-methanol, 6-methyl- typically involves the modification of the ergoline skeleton. One common method is the hydrogenation of lysergic acid derivatives, followed by methylation and hydroxylation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like methyl iodide for methylation.

Industrial Production Methods

Industrial production of Ergoline-8-methanol, 6-methyl- involves large-scale fermentation processes using Claviceps purpurea, a fungus that naturally produces ergoline alkaloids. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. High-performance liquid chromatography (HPLC) is commonly used for the final purification step .

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-methanol, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of Pd/C.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated ergoline derivatives.

    Substitution: Formation of various alkylated ergoline derivatives.

Scientific Research Applications

Ergoline-8-methanol, 6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

Ergoline-8-methanol, 6-methyl- exerts its effects primarily through interaction with neurotransmitter receptors. It acts as a partial agonist or antagonist at alpha-adrenergic receptors, D1 and D2 dopamine receptors, and 5-HT1 serotonin receptors. These interactions lead to modulation of neurotransmitter release and receptor activity, which can result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid: Another ergoline derivative with similar receptor binding properties.

    Ergotamine: Used in the treatment of migraines, shares a similar ergoline skeleton.

    Nicergoline: Used to improve brain metabolism and treat cerebrovascular disorders.

Uniqueness

Ergoline-8-methanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other ergoline derivatives, it has a hydroxymethyl group at the 8-position and a methyl group at the 6-position, which contribute to its unique receptor binding profile and biological activity .

Properties

CAS No.

57236-83-6

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

[(6aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10?,13?,15-/m1/s1

InChI Key

UFKTZIXVYHGAES-JHANDDDOSA-N

Isomeric SMILES

CN1CC(CC2[C@H]1CC3=CNC4=CC=CC2=C34)CO

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO

Origin of Product

United States

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